Cas no 2694745-42-9 (4-tert-butyl-1H-pyrazole hydrochloride)

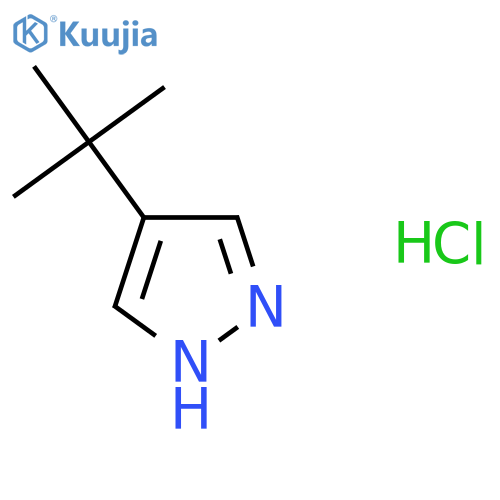

2694745-42-9 structure

商品名:4-tert-butyl-1H-pyrazole hydrochloride

CAS番号:2694745-42-9

MF:C7H13ClN2

メガワット:160.644520521164

MDL:MFCD34474723

CID:5461637

PubChem ID:165940325

4-tert-butyl-1H-pyrazole hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-tert-butyl-1H-pyrazole hydrochloride

- Z5185509172

-

- MDL: MFCD34474723

- インチ: 1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H

- InChIKey: IILONEOHZOMYHE-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C=C(C=N1)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 93.6

- トポロジー分子極性表面積: 28.7

4-tert-butyl-1H-pyrazole hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28339576-0.1g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95.0% | 0.1g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-28339576-2.5g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95.0% | 2.5g |

$111.0 | 2025-03-19 | |

| Enamine | EN300-28339576-0.5g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95.0% | 0.5g |

$39.0 | 2025-03-19 | |

| Enamine | EN300-28339576-1.0g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95.0% | 1.0g |

$50.0 | 2025-03-19 | |

| Aaron | AR0282WO-1g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 1g |

$94.00 | 2025-02-15 | |

| Enamine | EN300-28339576-1g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 1g |

$470.0 | 2023-09-07 | |

| Aaron | AR0282WO-2.5g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 2.5g |

$178.00 | 2025-02-15 | |

| 1PlusChem | 1P0282OC-50mg |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 50mg |

$166.00 | 2024-05-08 | |

| Aaron | AR0282WO-500mg |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 500mg |

$79.00 | 2025-02-15 | |

| Aaron | AR0282WO-10g |

4-tert-butyl-1H-pyrazole hydrochloride |

2694745-42-9 | 95% | 10g |

$2808.00 | 2023-12-15 |

4-tert-butyl-1H-pyrazole hydrochloride 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

2694745-42-9 (4-tert-butyl-1H-pyrazole hydrochloride) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量